N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-quinolin-8-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O2/c22-17-7-6-15(13-18(17)23)25-21(27)26-11-8-16(9-12-26)28-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDTFTWASBMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Attachment of the quinolin-8-yloxy group: This step often involves nucleophilic substitution reactions where the quinoline derivative is reacted with a suitable leaving group on the piperidine ring.
Introduction of the carboxamide group: This can be done through amidation reactions, where an amine group on the piperidine ring reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, sulfonates, and other leaving groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimalarial Properties
Recent studies have highlighted the antimalarial potential of quinoline derivatives, including compounds similar to N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide. These compounds have been shown to exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.
- Mechanism of Action : The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. This inhibition leads to a reduction in parasite viability and propagation .
- Efficacy : In preclinical studies, certain derivatives demonstrated low nanomolar potency and excellent oral efficacy in mouse models of malaria, with effective doses (ED90) below 1 mg/kg when administered orally over a specified duration .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that quinoline derivatives can exhibit antiproliferative effects against various cancer cell lines.
- Cell Lines Tested : Notable studies have evaluated the efficacy of these compounds against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. Compounds derived from similar structures showed distinct antiproliferative activity with IC50 values indicating significant potency .
- Mechanism of Action : The anticancer activity is often linked to the ability to induce apoptosis in cancer cells, potentially through the activation of caspases and disruption of cellular DNA integrity. Molecular docking studies suggest that these compounds can effectively bind to key enzymes involved in cancer cell proliferation .
Case Study 1: Antimalarial Screening
A series of quinoline derivatives were screened for their antiplasmodial activity as part of a phenotypic screening process. The most promising candidates were optimized for better pharmacokinetic profiles, leading to several compounds progressing to preclinical development stages due to their potent activity against both blood-stage and liver-stage malaria parasites .
Case Study 2: Anticancer Efficacy
In a study focusing on N-substituted quinoline derivatives, several compounds exhibited low micromolar activity against HCT-116 and MCF-7 cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline ring significantly influenced biological activity, suggesting pathways for further optimization in drug design .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Compound 53 (88% yield) outperforms pyridinesulfonamide derivatives (65–80%), likely due to optimized coupling conditions with brominated intermediates .
- Functional Groups : The dichlorophenylcarboxamide group is conserved across analogs, but substituents like sulfonamide (Compounds 20–21) or benzimidazolone (TH5796) alter polarity and binding modes.
Pharmacological and Physicochemical Properties
While biological activity data for the target compound is absent in the evidence, analogs provide insights:
Thermodynamic Stability :
- The quinolin-8-yloxy group in the target compound may confer greater stability compared to pyridinesulfonamides (Compounds 20–21) due to extended aromaticity.
Biological Activity
N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a quinoline moiety and a dichlorophenyl group. Its chemical formula is , indicating the presence of halogen atoms which often enhance biological activity.
Synthesis
The synthesis of N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves multi-step reactions that include:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Quinoline Attachment : The quinoline moiety is introduced via nucleophilic substitution or coupling reactions.
- Final Modifications : The introduction of the dichlorophenyl group is performed using halogenation techniques.
Antitumor Activity
Research indicates that compounds similar to N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide exhibit notable antitumor properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of protein kinases involved in cancer cell proliferation .
- Case Study : A study demonstrated that derivatives with similar structures showed IC50 values in the micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The biological activity of N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways critical for tumor growth.
- DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes .
Data Summary
Q & A
Q. Table 1. Representative Syntheses
| Compound | Substituents | Yield | Characterization | Reference |
|---|---|---|---|---|
| 9 | 3,4-Dichlorophenyl | 87% | NMR, HRMS | |
| 53 | 3,4-Dichlorophenyl + Br | 88% | LCMS, H-NMR |
Basic: How is structural integrity confirmed for this compound?
Methodological Answer:
Multi-technique validation is critical:
- H-NMR/C-NMR : Key peaks (e.g., δ 8.79 ppm for quinolinyl protons, δ 4.18–4.26 ppm for piperidinyl CH) confirm connectivity .
- HRMS : Exact mass matching (e.g., [M+H] 483.1 for compound 53) .
- X-ray Crystallography : Resolves stereochemistry (e.g., bond lengths: C13–N1 = 1.34 Å; torsion angles <5° for planarity) .
Q. Table 2. Key Spectral Data
| Technique | Diagnostic Signal | Interpretation | Reference |
|---|---|---|---|
| H-NMR | δ 7.81 (t, J=1.3 Hz) | Aromatic protons | |
| X-ray | Space group P2/c | Monoclinic system |
Basic: What are the primary biological targets associated with this compound?
Methodological Answer:
While direct data is limited, structurally related compounds (e.g., PF750 , a Sig ligand) suggest potential interactions with:
- Sigma (σ) receptors : Modulate ion channels and neurotransmitter systems .
- Kinase domains : Quinolinyl groups may chelate ATP-binding sites.
Recommended Assays : - Radioligand binding (σ1/σ2 receptors).
- Enzymatic inhibition screens (kinases, cytochrome P450).
Advanced: How can selectivity for biological targets be optimized?
Methodological Answer:
Strategies :
Q. Table 3. Selectivity Optimization
| Derivative | Modification | Selectivity Ratio (σ1/σ2) | Reference |
|---|---|---|---|
| PF750 | Quinolinyloxy | 12:1 | |
| 2c | 2,4-Dichlorobenzyl | 8:1 |
Advanced: How to address discrepancies in synthesis yields or analytical reproducibility?
Methodological Answer:
- Yield Variability :
- Analytical Reproducibility :
Advanced: Key considerations for SAR studies on this compound class?
Methodological Answer:
- Core Modifications :
- Assay Design :
- Use radiolabeled ligands (e.g., H-PF750) for competitive binding.
- Pair in vitro assays with molecular dynamics simulations.
Advanced: Resolving stereochemical ambiguities in characterization?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration (e.g., R/S designation) .
- 2D NMR : NOESY correlations confirm spatial proximity (e.g., piperidinyl CH to quinolinyl H8) .
Advanced: Safety protocols for handling halogenated derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
